molecular formula C12H17BrN2O2S B2629692 N-(4-bromophenyl)azepane-1-sulfonamide CAS No. 825607-40-7

N-(4-bromophenyl)azepane-1-sulfonamide

Cat. No. B2629692
CAS RN: 825607-40-7
M. Wt: 333.24
InChI Key: VWPMSHCJWZXGJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromophenyl)azepane-1-sulfonamide has been reported in the literature . For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition . The reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to get the intermediate compound .


Molecular Structure Analysis

The molecular formula of N-(4-bromophenyl)azepane-1-sulfonamide is C12H17BrN2O2S . Its average mass is 333.245 Da and its monoisotopic mass is 332.019409 Da .

Scientific Research Applications

Antimicrobial Agents

N-(4-bromophenyl)azepane-1-sulfonamide: has shown promising potential as an antimicrobial agent. Research indicates its effectiveness against various bacterial strains, including Gram-positive pathogens. This compound can disrupt bacterial cell walls and inhibit their growth, making it a valuable candidate for developing new antibiotics .

Anticancer Research

In the field of oncology, N-(4-bromophenyl)azepane-1-sulfonamide has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells. This compound can target specific cancer cell pathways, potentially leading to the development of novel cancer therapies .

Anti-inflammatory Applications

This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

N-(4-bromophenyl)azepane-1-sulfonamide: exhibits significant antioxidant activity. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of anti-aging skincare products and supplements .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Drug Design and Development

N-(4-bromophenyl)azepane-1-sulfonamide: is a valuable scaffold in drug design and development. Its unique chemical structure allows for the creation of various derivatives with enhanced biological activity. This versatility makes it a crucial component in the synthesis of new pharmaceuticals .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibitors are essential in treating diseases where enzyme activity is dysregulatedN-(4-bromophenyl)azepane-1-sulfonamide can be used to develop inhibitors for enzymes involved in metabolic disorders and infectious diseases .

Agricultural Applications

In agriculture, N-(4-bromophenyl)azepane-1-sulfonamide has potential as a pesticide or herbicide. Its antimicrobial and enzyme-inhibiting properties can be harnessed to protect crops from pests and diseases, contributing to sustainable agricultural practices .

These applications highlight the versatility and potential of N-(4-bromophenyl)azepane-1-sulfonamide in various scientific fields. Each application offers unique benefits and opportunities for further research and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Processes | Free Full-Text | Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes and DFT insights - Organic Chemistry Frontiers (RSC Publishing) Synthesis of polysubstituted azepanes by dearomative ring - Nature

properties

IUPAC Name

N-(4-bromophenyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPMSHCJWZXGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)azepane-1-sulfonamide

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